molecular formula C25H25FN4O2 B257990 N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

货号 B257990
分子量: 432.5 g/mol
InChI 键: HXRKPYXTLYZXLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide, also known as BAY 61-3606, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been found to exhibit a wide range of biological activities.

作用机制

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 exerts its biological effects by inhibiting the activity of FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell migration, invasion, and proliferation. It is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. This compound 61-3606 binds to the ATP-binding site of FAK and inhibits its activity, leading to decreased cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound 61-3606 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease cell migration and invasion. In addition, this compound 61-3606 has been found to inhibit angiogenesis, which is essential for tumor growth and progression. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

实验室实验的优点和局限性

One of the major advantages of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 is its specificity towards FAK. It has been found to inhibit the activity of FAK without affecting other kinases, which reduces the risk of off-target effects. However, one of the limitations of this compound 61-3606 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

未来方向

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606. One of the major areas of research is in the development of more potent and selective FAK inhibitors. Another area of research is in the identification of biomarkers that can predict the response to FAK inhibitors. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound 61-3606 in cancer treatment. Finally, there is a need for more studies to explore the potential therapeutic applications of this compound 61-3606 in other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
This compound 61-3606 is a bioactive compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the activity of FAK, which is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. This compound 61-3606 has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation, induction of apoptosis, and inhibition of angiogenesis. However, there are several limitations to its use, such as poor solubility in aqueous solutions. Future research on this compound 61-3606 should focus on the development of more potent and selective FAK inhibitors, identification of biomarkers for predicting response, and evaluation of its safety and efficacy in preclinical and clinical studies.

合成方法

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2,3-dimethyl-1,3-butadiene to form 4-fluoro-N-(4,5-dimethyl-1H-pyrrol-2-yl)aniline. This intermediate is then reacted with 2-(2-furyl)ethyl bromide to yield N-(4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-furyl)ethylamine. Finally, the benzimidazole moiety is introduced by reacting this intermediate with 2-(2-aminoethyl)-1H-benzimidazole to obtain this compound 61-3606.

科学研究应用

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound 61-3606 inhibits the activity of focal adhesion kinase (FAK), which is overexpressed in many types of cancer cells. Inhibition of FAK activity leads to decreased cell migration, invasion, and proliferation, which are essential for cancer progression.

属性

分子式

C25H25FN4O2

分子量

432.5 g/mol

IUPAC 名称

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H25FN4O2/c1-15-16(2)30(14-19-6-5-13-32-19)24(29-25(31)17-9-11-18(26)12-10-17)22(15)23-27-20-7-3-4-8-21(20)28-23/h3-4,7-12,19H,5-6,13-14H2,1-2H3,(H,27,28)(H,29,31)

InChI 键

HXRKPYXTLYZXLZ-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

规范 SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。